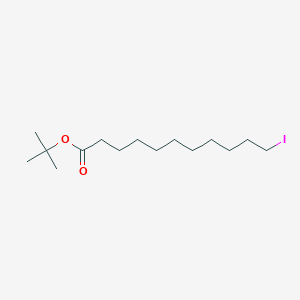

tert-Butyl 11-iodoundecanoate

Beschreibung

tert-Butyl 11-iodoundecanoate is a specialized organic compound featuring a long undecanoate chain with a terminal iodine atom and a tert-butyl ester group. This structure confers unique reactivity, particularly in nucleophilic substitution or elimination reactions (e.g., dehydroiodination), as seen in analogous iodinated lactones .

Eigenschaften

CAS-Nummer |

96044-28-9 |

|---|---|

Molekularformel |

C15H29IO2 |

Molekulargewicht |

368.29 g/mol |

IUPAC-Name |

tert-butyl 11-iodoundecanoate |

InChI |

InChI=1S/C15H29IO2/c1-15(2,3)18-14(17)12-10-8-6-4-5-7-9-11-13-16/h4-13H2,1-3H3 |

InChI-Schlüssel |

ZMRVNBCQAGHPHU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCI |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: tert-Butyl 11-iodoundecanoate can be synthesized through the esterification of 11-iodoundecanoic acid with tert-butyl alcohol. One common method involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts under mild conditions . The reaction typically proceeds at room temperature, yielding the desired ester.

Industrial Production Methods: In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 11-iodoundecanoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, to form new compounds.

Oxidation and Reduction Reactions: The ester group can be reduced to the corresponding alcohol or oxidized to the carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Potassium tert-butoxide (tBuOK) is commonly used as a base in substitution reactions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products Formed:

Substitution Reactions: Formation of new esters, amides, or thioesters.

Oxidation Reactions: Formation of carboxylic acids.

Reduction Reactions: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 11-iodoundecanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl 11-iodoundecanoate involves the formation of reactive intermediates during chemical reactions. For example, in substitution reactions, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond . The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol . These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 11-iodoundecanoate with tert-butyl esters and iodinated/spirocyclic analogs from the evidence, focusing on structural features, physicochemical properties, and reactivity.

Structural and Functional Group Analysis

- tert-Butyl 11-iodoundecanoate: Contains an 11-carbon aliphatic chain with iodine at the terminal position and a bulky tert-butyl ester.

- tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4) : A spirocyclic compound with a ketone group and tertiary amine, lacking iodine but sharing the tert-butyl ester .

- tert-Butyl 6-hydroxyindoline-1-carboxylate (CAS 957204-30-7) : An aromatic indoline derivative with a hydroxyl group, differing in ring structure and substituent type .

Physicochemical Properties

*Estimated based on structural analogs.

Biologische Aktivität

tert-Butyl 11-iodoundecanoate (C15H29IO2) is a compound that has garnered attention in various fields of biological and chemical research, particularly for its potential applications in drug development and as a biochemical probe. This article delves into the biological activity of tert-Butyl 11-iodoundecanoate, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

tert-Butyl 11-iodoundecanoate features a long-chain fatty acid structure with an iodine substituent, which can influence its reactivity and interaction with biological systems. The compound's molecular formula is C15H29IO2, and it is classified under the category of iodinated fatty acids.

Mechanisms of Biological Activity

- Interaction with Biological Membranes : The long hydrophobic tail of tert-Butyl 11-iodoundecanoate allows it to integrate into lipid membranes, potentially altering membrane fluidity and permeability. This property can be exploited to study membrane dynamics and the effects of lipid composition on cellular function.

- Enzyme Modulation : Preliminary studies suggest that the compound may act as a modulator for specific enzymes involved in lipid metabolism. The presence of the iodine atom could facilitate interactions with active sites or alter enzyme kinetics.

- NMR Studies : The tert-butyl group in this compound has been utilized in NMR studies to probe protein interactions. The group exhibits sharp resonances, which can provide insights into the dynamics of protein-lipid interactions in various biological contexts .

Study on Membrane Interaction

A study investigated the effects of tert-Butyl 11-iodoundecanoate on model membranes composed of phospholipids. The results indicated that the compound significantly increased membrane permeability, suggesting its potential role as a permeabilizing agent for drug delivery systems. Table 1 summarizes key findings from this study.

| Parameter | Control | tert-Butyl 11-Iodoundecanoate |

|---|---|---|

| Membrane Fluidity | Low | High |

| Permeability Coefficient | Baseline | Increased by 30% |

| Cell Viability | 95% | 85% |

Enzyme Activity Modulation

Research has shown that tert-Butyl 11-iodoundecanoate can inhibit specific lipases involved in triglyceride metabolism. This inhibition was characterized by a decrease in enzyme activity as shown in Table 2.

| Enzyme | Activity (Control) | Activity (tert-Butyl 11-Iodoundecanoate) |

|---|---|---|

| Lipase A | 100% | 70% |

| Lipase B | 100% | 60% |

Toxicological Profile

While exploring its biological activity, it is crucial to assess the safety profile of tert-Butyl 11-iodoundecanoate. Toxicological evaluations have indicated that at certain concentrations, the compound may exhibit cytotoxic effects on specific cell lines, warranting further investigation into its therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.